(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide
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Overview
Description
(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide is a complex organic compound with a unique structure that includes multiple aromatic rings and a charged indolium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[e]indole core, followed by the introduction of the trimethyl groups and the phenyl-penta-dienylidene moiety. The final step involves the formation of the iodide salt. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the risk of contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide is used as a precursor for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its unique optical properties. It can be used to label and visualize biological molecules in various assays.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethanol (2PE)
- p-hydroxyphenylethanol (HPE)
- 4-hydroxybenzaldehyde (HBA)
Uniqueness
Compared to these similar compounds, (2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide is unique due to its complex structure, which includes multiple aromatic rings and a charged indolium group. This complexity gives it distinct chemical and physical properties, making it valuable for various scientific applications.
Properties
Molecular Formula |
C41H39IN2 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide |
InChI |
InChI=1S/C41H39N2.HI/c1-40(2)36(42(5)34-24-20-30-16-10-12-18-32(30)38(34)40)26-22-29(28-14-8-7-9-15-28)23-27-37-41(3,4)39-33-19-13-11-17-31(33)21-25-35(39)43(37)6;/h7-27H,1-6H3;1H/q+1;/p-1 |
InChI Key |
WMNMGPQHLZMVEO-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C(=C\C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)/C7=CC=CC=C7)C.[I-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC(=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C7=CC=CC=C7)C.[I-] |
Origin of Product |
United States |
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